4-Amino-2,6-dichloronicotinic acid
Overview
Description
4-Amino-2,6-dichloronicotinic acid is an organic compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 . It is used as a reagent in the synthesis of pyrimidine-based scaffolds .
Synthesis Analysis
The synthesis of 4-Amino-2,6-dichloronicotinic acid involves a multi-step reaction. The first step involves the use of lithium aluminium hydride in tetrahydrofuran for 4 hours at 0 - 20 °C. The second step involves the use of manganese (IV) oxide in tetrahydrofuran for 12 hours at 0 - 20 °C .Molecular Structure Analysis
The molecular structure of 4-Amino-2,6-dichloronicotinic acid consists of 6 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The boiling point of 4-Amino-2,6-dichloronicotinic acid is predicted to be 454.4±45.0 °C. Its density is predicted to be 1.705±0.06 g/cm3. It should be stored at temperatures between 2-8°C. Its pKa value is predicted to be 2.51±0.28 .Scientific Research Applications
Cross-Coupling Reactions
4-Amino-2,6-dichloronicotinic acid has been utilized in regioselective cross-coupling reactions. These reactions involve boronic acids and dihalo heterocycles, leading to the selective production of substituted nicotinic acids. Such processes are critical in organic chemistry for synthesizing complex molecules (Houpis et al., 2010).
Agricultural Applications
Research has indicated that derivatives of 4-Amino-2,6-dichloronicotinic acid can be potential agricultural agents. Specifically, a series of 4-substituted anilides of this compound has been synthesized and tested for herbicidal, pesticidal, or fungicidal properties (Setliff & Soman, 1992).
Potential in Radiochemistry
6-Hydrazinonicotinic acid (HYNIC) and its analogs, including 4-Amino-2,6-dichloronicotinic acid, have been studied for their ability to bind technetium in radiolabeling applications. This research is particularly relevant in the context of developing radiopharmaceuticals for medical imaging (Meszaros et al., 2011).
Plant Growth Regulation
There's evidence that certain derivatives of picolinic acid, which include 4-Amino-2,6-dichloronicotinic acid, can function as plant growth regulators. These compounds have shown higher toxicity to broad-leaved plants compared to other common herbicides and possess unique absorption and soil-leaching characteristics (Hamaker et al., 1963).
Electrocatalytic Synthesis
Studies have explored the electrocatalytic synthesis of 6-aminonicotinic acid using 4-Amino-2,6-dichloronicotinic acid as a precursor. This involves the electrochemical reduction of halide-substituted pyridines, presenting potential applications in organic synthesis (Gennaro et al., 2004).
Induction of Plant Defense Responses
Research has shown that 2,6-Dichloroisonicotinic acid, closely related to 4-Amino-2,6-dichloronicotinic acid, can induce plant defense responses, including the synthesis of pathogenesis-related proteins. This finding is significant in the field of plant pathology and agriculture (Conrath et al., 1995).
Safety And Hazards
properties
IUPAC Name |
4-amino-2,6-dichloropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-2(9)4(6(11)12)5(8)10-3/h1H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVZKEQDQUXIDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670383 | |
Record name | 4-Amino-2,6-dichloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,6-dichloronicotinic acid | |
CAS RN |
929288-22-2 | |
Record name | 4-Amino-2,6-dichloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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